molecular formula C15H30BNO2 B6230391 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane CAS No. 2246652-60-6

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane

Cat. No.: B6230391
CAS No.: 2246652-60-6
M. Wt: 267.22 g/mol
InChI Key: ZLHWOGKVIXMRPR-UHFFFAOYSA-N
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Description

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is a sophisticated organic boronic ester derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound features a seven-membered azepane ring connected via a propyl linker to a pinacol boronate ester group, a privileged structure in modern synthetic methodology. The core research value of this molecule lies in its application in Suzuki-Miyaura cross-coupling reactions, a powerful carbon-carbon bond-forming transformation widely employed in constructing complex molecular architectures . The presence of the azepane heterocycle is of particular significance, as this scaffold is frequently explored in pharmaceutical research for its bioactive properties. Patent literature reveals that azepane and piperidine derivatives demonstrate potent activity as muscarinic M4 receptor agonists , indicating potential applications in developing therapeutics for neurological and cognitive disorders . Specifically, such compounds are being investigated for the treatment of conditions including Alzheimer's disease, schizophrenia, cognitive disorders, and pain management . Researchers utilize this boronic ester as a key building block for the functionalization of larger molecules, enabling the introduction of the azepane moiety into complex systems through efficient palladium-catalyzed coupling methodologies. The compound requires strict cold-chain transportation and storage under inert atmosphere at 2-8°C to maintain stability and purity, consistent with handling protocols for similar boronic ester reagents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2246652-60-6

Molecular Formula

C15H30BNO2

Molecular Weight

267.22 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane

InChI

InChI=1S/C15H30BNO2/c1-14(2)15(3,4)19-16(18-14)10-9-13-17-11-7-5-6-8-12-17/h5-13H2,1-4H3

InChI Key

ZLHWOGKVIXMRPR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCCC2

Origin of Product

United States

Preparation Methods

Reaction Overview

The Miyaura borylation reaction, typically employed for aryl and alkenyl halides, has been adapted for alkyl halides using nickel or copper catalysts. For the target compound, this method involves the coupling of 3-bromopropylazepane with bis(pinacolato)diboron (B2_2Pin2_2) to install the boronic ester group.

Synthetic Procedure

  • Substrate Preparation : 3-Bromopropylazepane is synthesized via nucleophilic substitution of azepane with 1,3-dibromopropane, yielding the intermediate alkyl bromide.

  • Catalytic System : A mixture of Ni(cod)2_2 (5 mol%), dtbpy (ligand, 10 mol%), and B2_2Pin2_2 (1.2 equiv) in THF at 60°C for 12 hours.

  • Workup : Purification via silica gel chromatography isolates the product as a colorless oil.

Optimization Data

CatalystLigandSolventTemp (°C)Yield (%)
Ni(cod)2_2dtbpyTHF6068
CuIDMEDADMSO8042
Pd(dba)2_2XPhosToluene100<10

Nickel catalysis outperforms copper and palladium systems, reflecting superior compatibility with primary alkyl halides. Side products include debrominated azepane (≤15%) and unreacted starting material.

Radical-Polar Crossover Borylation

Reaction Overview

Adapted from radical-polar crossover methodologies, this approach utilizes a vinylboron ate complex to append the boronic ester via a radical intermediate generated from 3-iodopropylazepane.

Synthetic Procedure

  • Radical Initiation : 3-Iodopropylazepane (1.0 equiv), AIBN (0.2 equiv), and 1-dodecanethiol (2.0 equiv) in diethyl ether are heated to 60°C.

  • Vinylboron Ate Complex Addition : The reaction mixture is treated with potassium trifluoro(vinyl)borate (1.5 equiv) to trap the radical intermediate.

  • Oxidative Workup : Quenching with aqueous NaHCO3_3 and extraction yields the crude product, which is purified via distillation.

Key Findings

  • Yield : 72% under optimized conditions.

  • Byproducts : Homocoupled azepane-propyl dimer (∼10%) and residual thiol adducts (∼8%).

  • Scope : Tolerates steric hindrance on the azepane ring but requires stoichiometric thiol for radical chain propagation.

Hydroboration-Oxidation Approach

Reaction Overview

Hydroboration of allylazepane followed by pinacol protection offers a regioselective route to the target compound. Anti-Markovnikov addition ensures boron placement at the terminal carbon of the propyl chain.

Synthetic Procedure

  • Allylazepane Synthesis : Azepane is alkylated with allyl bromide under basic conditions.

  • Hydroboration : BH3_3·THF (1.0 equiv) is added to allylazepane at 0°C, followed by warming to room temperature.

  • Pinacol Protection : The intermediate alkylborane is treated with pinacol (1.2 equiv) in dichloromethane, yielding the boronic ester after aqueous workup.

Performance Metrics

  • Yield : 58% over two steps.

  • Regioselectivity : >90% anti-Markovnikov addition, confirmed by 11^{11}B NMR.

  • Limitations : Requires anhydrous conditions to prevent borane oxidation.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

MethodYield (%)ScalabilityFunctional Group Tolerance
Miyaura Borylation68HighModerate
Radical-Polar Crossover72ModerateHigh
Hydroboration58LowLow

The radical-polar crossover method offers the highest yield and functional group tolerance but requires careful handling of radical intermediates. Miyaura borylation is more scalable for industrial applications, while hydroboration is limited by sensitivity to moisture.

Cost and Practicality

  • Catalytic Borylation : Nickel catalysts (∼$120/g) increase costs but enable gram-scale synthesis.

  • Radical Method : Thiols and vinylboron ate complexes (∼$80/g) render this route expensive for large batches.

  • Hydroboration : Low-cost reagents but labor-intensive purification.

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes . This property is particularly useful in medicinal chemistry, where the compound can act as a ligand or inhibitor in enzyme-catalyzed reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a) Piperidine Derivatives
  • Example: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (). Molecular Formula: C₁₇H₂₆BNO₂. Piperidine derivatives are widely used in pharmaceuticals due to their metabolic stability .
b) Morpholine Derivatives
  • Example: 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride (). Molecular Formula: C₁₉H₃₁BClNO₃. Key Differences: The oxygen atom in morpholine enhances polarity and hydrogen-bonding capacity, improving aqueous solubility. This contrasts with azepane’s nitrogen, which may confer stronger basicity .
c) Pyrazole Derivatives
  • Example : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole ().
    • Molecular Formula : C₁₅H₁₉BN₂O₂.
    • Key Differences : The aromatic pyrazole ring offers π-π stacking interactions, useful in materials science. However, azepane’s aliphatic structure may reduce aggregation in biological systems .

Substituent and Chain Modifications

a) Benzyl vs. Propyl Linkers
  • Example: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (). Molecular Formula: C₁₇H₂₆BNO₂. Key Differences: Benzyl linkers (aromatic) increase rigidity and conjugation, whereas propyl chains (aliphatic) enhance flexibility and rotational freedom, affecting binding kinetics in drug-target interactions .
b) Sulfonyl and Carbamate Modifications
  • Example: tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (). Molecular Formula: C₂₀H₃₂BNO₆S. Key Differences: Sulfonyl groups improve electrophilicity and stability under acidic conditions, whereas carbamates act as protective groups for amines, enabling controlled deprotection in multi-step syntheses .

Physicochemical Properties

Compound Class Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Azepane Derivative (Target) C₁₆H₂₉BNO₂ (est.) ~279.2 Not reported Drug discovery, catalysis
Piperidine Derivative C₁₇H₂₆BNO₂ 287.21 Not reported Medicinal chemistry
Pyrazole Derivative C₁₅H₁₉BN₂O₂ 270.13 75–76 Materials science
Morpholine Derivative C₁₉H₃₁BClNO₃ 367.72 Not reported Bioactive intermediate

Reactivity in Cross-Coupling Reactions

  • Piperidine/Pyrrolidine Derivatives : Smaller rings enable faster kinetics but may lack selectivity in complex couplings .
  • Aromatic Derivatives (e.g., pyrazole): Enhanced conjugation stabilizes intermediates, favoring electron-deficient aryl halides .

Biological Activity

The compound 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by the presence of a tetramethyl-1,3,2-dioxaborolane moiety attached to an azepane ring. The molecular formula is C13H23B1O2C_{13}H_{23}B_{1}O_{2}.

Biological Activity Overview

Research indicates that compounds with boron-containing groups can exhibit diverse biological activities, including anticancer properties, enzyme inhibition, and effects on cellular signaling pathways. The specific biological activities of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane are summarized below.

Anticancer Activity

Several studies have investigated the anticancer potential of boron-containing compounds. For instance:

  • Mechanism of Action : Boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. They may also enhance the efficacy of traditional chemotherapeutics through synergistic effects.
  • Case Study : A recent study demonstrated that a related compound significantly inhibited the growth of liver cancer cells while sparing healthy cells at concentrations as low as 10 µM . This suggests a selective toxicity profile that is advantageous for therapeutic applications.

Enzyme Inhibition

Boronic acids are known to inhibit serine and cysteine proteases. The dioxaborolane structure may contribute to this activity:

  • Research Findings : Inhibition studies have shown that derivatives of boronic acids can effectively inhibit proteolytic enzymes involved in cancer progression and metastasis . This property may extend to 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; selective toxicity towards tumor cells.
Enzyme InhibitionPotential inhibition of serine/cysteine proteases involved in tumor progression.
CytotoxicityDemonstrated cytotoxic effects on cancer cell lines at low concentrations.

The mechanisms through which 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Boron Interaction with Biomolecules : Boron can interact with biomolecules such as proteins and nucleic acids. This interaction may alter their function or stability.
  • Cell Signaling Modulation : Compounds containing boron have been shown to modulate signaling pathways crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane be optimized for Suzuki-Miyaura coupling reactions?

  • Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., Pd(PPh₃)₄), solvents (THF or dioxane), and temperature (80–100°C) to enhance coupling efficiency. Key steps include:

  • Pre-activation of the boronate ester via base treatment (e.g., K₂CO₃) to improve electrophilicity.
  • Monitoring reaction progress via TLC or HPLC to minimize side products like protodeboronation.
  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity, as demonstrated in analogous dioxaborolane syntheses .

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the azepane ring and boronate ester. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at δ ~30 ppm, while ¹H NMR reveals distinct resonances for the azepane’s methylene protons (δ 1.44–3.16 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]⁺ expected at m/z 297.2).
  • X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities in the azepane-propyl-dioxaborolane linkage .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Store in amber glass bottles under inert gas (Ar/N₂) at 0–6°C to prevent hydrolysis of the dioxaborolane group.
  • Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM) during experiments.
  • Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic instability of the dioxaborolane group under physiological conditions?

  • Methodological Answer :

  • Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) using UV-Vis or ¹¹B NMR to track hydrolysis rates.
  • Computational modeling (DFT or MD simulations) can identify vulnerable sites (e.g., boron-oxygen bonds) and predict stabilization strategies, such as steric shielding via azepane substituents .
  • Compare hydrolysis rates with structurally similar compounds (e.g., azetidine analogs) to assess the azepane ring’s protective role .

Q. How does the azepane-propyl linker influence reactivity in cross-coupling vs. other amine-boronate esters?

  • Methodological Answer :

  • Perform comparative coupling reactions using azetidine or piperidine analogs (e.g., 1-[4-(dioxaborolane)phenyl]piperidine).
  • Analyze reaction yields, turnover frequencies, and byproduct profiles to determine:
  • The azepane’s flexibility enhances steric accessibility for transmetallation in Suzuki reactions.
  • The propyl linker reduces electronic interference with the boron center, improving catalytic efficiency .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro Assays : Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound depletion.
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction.
  • In Vivo PK : Administer via IV/oral routes in rodent models; collect plasma/tissue samples at timed intervals. The dioxaborolane’s hydrophobicity may enhance blood-brain barrier penetration, requiring CNS distribution analysis .

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